molecular formula C18H19N5O3 B2683313 8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949245-11-8

8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2683313
CAS No.: 949245-11-8
M. Wt: 353.382
InChI Key: GCBIODYYYZJRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines an imidazo[2,1-f]purine core with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 3-ethoxybenzaldehyde with a suitable amine, followed by cyclization with a purine derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For instance, it could act as an inhibitor of purine biosynthesis or disrupt DNA replication by binding to nucleic acid structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group and imidazo[2,1-f]purine core contribute to its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

6-(3-ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-5-26-13-8-6-7-12(9-13)23-11(2)10-22-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBIODYYYZJRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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